molecular formula C16H12BrNO2 B1452064 Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate CAS No. 1217862-75-3

Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate

Cat. No.: B1452064
CAS No.: 1217862-75-3
M. Wt: 330.17 g/mol
InChI Key: GKYGIFOXNSWSCX-UHFFFAOYSA-N
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Description

“Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate” is a derivative of indole . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .


Molecular Structure Analysis

Indole is known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Specific molecular structure details for “this compound” were not found in the searched resources.


Physical and Chemical Properties Analysis

Indole derivatives are physically crystalline and colorless in nature with specific odors . The molecular formula of “Methyl 5-Bromo-1H-indole-2-carboxylate” is C10H8BrNO2, and its average mass is 254.080 Da .

Scientific Research Applications

Receptor Binding and Antagonistic Activities

Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate and its derivatives demonstrate significant activity in receptor binding and antagonism. Research has shown these compounds exhibit affinity for specific receptor sites, exhibiting potential as antagonists. For instance, certain derivatives have been identified as antagonists at the strychnine-insensitive glycine binding site, displaying nanomolar affinity and high selectivity, suggesting potential therapeutic applications in conditions associated with these receptors (Di Fabio et al., 1997).

Anti-inflammatory Potential

Derivatives of this compound have demonstrated potential anti-inflammatory effects. Studies have revealed that certain derivatives show significant inhibition against induced inflammation in animal models, suggesting their potential utility in treating inflammatory conditions (Rabea et al., 2006).

Pharmacokinetic and Tissue Distribution

Understanding the pharmacokinetics and tissue distribution of these compounds is crucial for their potential therapeutic use. Studies on compounds like YMR-65, a tubulin polymerization inhibitor with a structural resemblance to this compound, provide insights into their distribution across various tissues and their excretion patterns, laying the groundwork for their potential application in cancer therapy (Fan et al., 2018).

Antischistosomal Activity

Certain indole carboxylic acids, closely related to this compound, have shown promising antischistosomal activity. This suggests the potential of these compounds in developing treatments against parasitic diseases such as schistosomiasis (Khan, 1983).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Methyl 5-Bromo-3-phenyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in inflammatory processes . Additionally, this compound may interact with viral proteins, exhibiting antiviral properties . The nature of these interactions often involves binding to active sites or allosteric sites on the target biomolecules, leading to inhibition or modulation of their activity.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses . By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory genes. Additionally, this compound may impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and fluxes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For instance, it may inhibit COX-2 enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can modulate gene expression by interacting with transcription factors or signaling molecules, resulting in changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade over time, leading to a decrease in their biological activity . Additionally, prolonged exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or enzyme activity, which can alter its effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or antiviral activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired biological activity, and exceeding this threshold can lead to toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes may metabolize this compound, leading to the formation of metabolites that are excreted through the liver and kidneys . Additionally, this compound may affect metabolic fluxes by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution . For instance, it may be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells. Additionally, this compound may accumulate in certain tissues or cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, this compound may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and signaling pathways.

Properties

IUPAC Name

methyl 5-bromo-3-phenyl-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO2/c1-20-16(19)15-14(10-5-3-2-4-6-10)12-9-11(17)7-8-13(12)18-15/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYGIFOXNSWSCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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